Product packaging for 2-Thiopheneglyoxal hydrate(Cat. No.:CAS No. 138380-43-5)

2-Thiopheneglyoxal hydrate

Cat. No.: B160852
CAS No.: 138380-43-5
M. Wt: 158.18 g/mol
InChI Key: QWJMABWHVYMFFF-UHFFFAOYSA-N
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Description

2-thiopheneglyoxal hydrate is a high-value building block in organic synthesis, characterized by the presence of a reactive glyoxal group adjacent to a thiophene ring. Its primary research application is in the metal-free dicarbonylation of nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, a core structure found in numerous commercially available drugs . In this context, the compound is believed to play a dual role, serving both as a direct dicarbonyl source and as an oxidant in the reaction, which proceeds under mild conditions in acetic acid to produce symmetrical and unsymmetrical dicarbonyl imidazoheterocycles in high yields . This methodology provides an efficient and practical route to access these biologically relevant scaffolds without the need for metal catalysts. Furthermore, glyoxal derivatives are recognized as pronucleophiles in cascade reactions and are powerful precursors for synthesizing various N-heterocyclic compounds, including imidazoles, quinoxalines, and triazines, as well as ligands like N-heterocyclic carbenes . In pharmacological research, the inherent reactivity of the glyoxal moiety also makes it a metabolite of interest; related glyoxal derivatives can be liberated from specific toxicophores, such as 2-aminothiazoles, during bioactivation processes . This combination of synthetic utility and relevance in metabolism studies makes this compound a versatile reagent for advancing research in medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3S B160852 2-Thiopheneglyoxal hydrate CAS No. 138380-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dihydroxy-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMABWHVYMFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 2 Thiopheneglyoxal Hydrate

Direct Synthesis Approaches

Direct synthesis methods offer the most atom-economical and efficient routes to the target molecule. These approaches typically involve the condensation of a thiophene-based aldehyde with a glyoxal (B1671930) equivalent.

Condensation Reactions Involving Thiophene-2-carbaldehyde (B41791) and Glyoxylic Acid or Glyoxal

The direct condensation of thiophene-2-carbaldehyde with glyoxal or its hydrated form is a theoretically plausible route to 2-thiopheneglyoxal hydrate (B1144303). This type of reaction, a variant of the aldol (B89426) condensation, would involve the formation of a new carbon-carbon bond between the carbanion of thiophene-2-carbaldehyde and the electrophilic carbonyl carbon of glyoxal. However, the practical application of this specific reaction is not widely documented in scientific literature, suggesting potential challenges.

Glyoxal itself is a highly reactive dicarbonyl compound that can undergo self-polymerization, especially under basic conditions which are often used to deprotonate the aldehyde for the condensation reaction. nih.gov Furthermore, the Cannizzaro reaction, a disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid, can be a significant side reaction, particularly with aldehydes lacking an alpha-hydrogen like glyoxal. sci-hub.se

While direct condensation of thiophene-2-carbaldehyde with glyoxal is not explicitly detailed, related condensation reactions have been reported. For instance, the condensation of glyoxal with amines, such as 2,6-diisopropylaniline, has been successfully employed to synthesize diimine ligands. chemspider.com This demonstrates the feasibility of using glyoxal in condensation reactions, although the specific conditions required for a successful reaction with thiophene-2-carbaldehyde would need to be carefully optimized to avoid side reactions.

A study on the condensation of thiophene-2-carboxaldehyde with guaiazulene (B129963) further illustrates the reactivity of the thiophene (B33073) aldehyde in condensation reactions, albeit with a different reaction partner. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Given the challenges associated with the direct condensation of thiophene-2-carbaldehyde and glyoxal, significant optimization of reaction conditions would be necessary to achieve a reasonable yield of 2-thiopheneglyoxal hydrate. Key parameters to consider for optimization would include:

Catalyst: The choice of an appropriate acid or base catalyst is critical. A mild base might be sufficient to generate the enolate of thiophene-2-carbaldehyde without promoting excessive self-condensation of glyoxal. Alternatively, an acid catalyst could activate the carbonyl group of glyoxal towards nucleophilic attack.

Solvent: The solvent can have a profound effect on the reaction outcome. Aprotic solvents might be preferred to minimize side reactions involving water.

Temperature: Lower temperatures would likely be necessary to control the high reactivity of glyoxal and prevent polymerization.

Stoichiometry: A precise control of the molar ratio of the reactants would be crucial to favor the desired cross-condensation over self-condensation.

While specific data for the synthesis of this compound via this route is not available, a look at the optimization of a related reaction, the synthesis of dicarbonyl imidazoheterocycles using glyoxal, shows that factors like the type of acid and temperature play a significant role in the reaction's success. acs.org

Indirect Synthesis Pathways

Indirect methods provide alternative routes to this compound, often starting from more complex thiophene derivatives and transforming them into the desired product.

Precursor Derivatization and Subsequent Transformations

A well-established indirect route to 2-thiopheneglyoxal involves the oxidation of a suitable precursor, most notably 2-acetylthiophene (B1664040).

Oxidation of 2-Acetylthiophene using Selenium Dioxide (Riley Oxidation)

The Riley oxidation is a classic and effective method for the oxidation of a methylene (B1212753) group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound. wikipedia.orgadichemistry.com This reaction is particularly well-suited for the synthesis of 2-thiopheneglyoxal from 2-acetylthiophene. The reaction proceeds by the oxidation of 2-acetylthiophene with selenium dioxide (SeO₂), typically in a solvent like ethanol (B145695) or dioxane, often with refluxing. supabase.coorientjchem.org

The mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium dioxide. stackexchange.com This is followed by a series of steps leading to the formation of the dicarbonyl product and the precipitation of selenium metal.

A study on the synthesis of ketoanils of 2-thiophene glyoxal reports the preparation of the glyoxal itself by the oxidation of 2-acetylthiophene with an equimolar amount of selenium dioxide in refluxing ethyl alcohol. orientjchem.org Another study details the synthesis of 2,2-diethoxy-1-(thiophen-2-yl)ethanone, an acetal (B89532) of 2-thiopheneglyoxal, through a Riley oxidation of 2-acetylthiophene in the presence of ethanol, which also implies the formation of the glyoxal as an intermediate. researchgate.net

Table 1: Synthesis of 2-Thiopheneglyoxal via Riley Oxidation of 2-Acetylthiophene

ReactantOxidizing AgentSolventConditionsProductReference
2-AcetylthiopheneSelenium Dioxide (SeO₂)Ethyl AlcoholReflux2-Thiopheneglyoxal orientjchem.org

Synthesis from 2-Thiopheneglyoxylic Acid

Another indirect pathway involves the preparation of 2-thiopheneglyoxylic acid as a precursor. A patent describes a method for the synthesis of 2-thiopheneglyoxylic acid from 2-acetylthiophene using nitrosyl sulfuric acid as the oxidizing agent in a sulfuric acid solution. google.com This method boasts high purity (>98.5%) and yield (>81%). The resulting 2-thiopheneglyoxylic acid could then potentially be converted to this compound, for instance, through a selective reduction of the carboxylic acid group.

Multi-Component Reactions for the Formation of the Glyoxal Core

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While no specific MCR for the direct synthesis of this compound has been reported, the literature contains numerous examples of MCRs that utilize aryl glyoxals as key building blocks for the synthesis of various heterocyclic compounds. nih.govnih.gov

These reactions highlight the potential of using a thiophene-containing starting material in a similar MCR setup to generate the 2-thiopheneglyoxal core. For example, a three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and an organic boronic acid has been developed to synthesize 1,4-diketones. Current time information in Bangalore, IN.acs.org By selecting a thiophene-based starting material for one of these components, it is conceivable that a similar strategy could be adapted to produce 2-thiopheneglyoxal or a closely related derivative.

Furthermore, the in-situ formation of aryl glyoxals from methyl ketones using an iodine/DMSO system has been demonstrated as a key step in several one-pot syntheses of heterocycles. wiley.comrsc.org This suggests a potential one-pot reaction where 2-acetylthiophene is first oxidized in situ to 2-thiopheneglyoxal, which then participates in a subsequent multi-component reaction.

Chemical Reactivity and Mechanistic Pathways of 2 Thiopheneglyoxal Hydrate

Fundamental Reaction Types and Intermolecular Interactions

Carbonyl Reactivity: Nucleophilic Addition to Aldehyde and Ketone Moieties

The reactivity of 2-Thiopheneglyoxal hydrate (B1144303) is fundamentally governed by the electrophilic nature of its carbonyl carbons. The carbon-oxygen double bond is polarized, with the oxygen atom being more electronegative and drawing electron density away from the carbon atom. savemyexams.comsavemyexams.com This creates a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles, which are electron-rich species. savemyexams.comlibretexts.orglibretexts.org

The general mechanism for nucleophilic addition to an aldehyde or ketone involves the nucleophile attacking the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated by a protic solvent or a weak acid to yield an alcohol. pressbooks.pub

Aldehydes are generally more reactive towards nucleophilic addition than ketones for both steric and electronic reasons. pressbooks.pub Sterically, the single substituent on an aldehyde carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone. pressbooks.pub Electronically, the presence of two electron-donating alkyl groups on a ketone carbonyl diminishes the partial positive charge on the carbon, making it less electrophilic than the carbonyl carbon of an aldehyde, which has only one such group. pressbooks.pub

In the context of 2-Thiopheneglyoxal hydrate, both an aldehyde and a ketone moiety are present, leading to differential reactivity at these two sites. The reactivity can be influenced by the nature of the nucleophile, which can be negatively charged (e.g., CN⁻) or neutral (e.g., H₂O, amines). pressbooks.pubtheexamformula.co.uk The reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Under basic conditions, a stronger nucleophile (e.g., hydroxide (B78521) ion) is generated, which enhances the reaction rate. libretexts.orglibretexts.org

Table 1: General Comparison of Aldehyde and Ketone Reactivity in Nucleophilic Addition

FeatureAldehydesKetones
Steric Hindrance LowerHigher
Electronic Effect More electrophilic carbonyl carbonLess electrophilic carbonyl carbon
General Reactivity HigherLower

Hydration Equilibrium and Geminal Diol Formation

In aqueous solutions, aldehydes and ketones can exist in a reversible equilibrium with their corresponding geminal diols (hydrates). libretexts.orgwikipedia.org This reaction involves the nucleophilic addition of water to the carbonyl group. libretexts.orgorgosolver.com The term "geminal" signifies that the two hydroxyl groups are attached to the same carbon atom. wikipedia.orgquora.com

The position of this equilibrium is influenced by several factors, including the electronic and steric environment of the carbonyl group. libretexts.orglibretexts.org Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the geminal diol. libretexts.orglibretexts.orgwikipedia.org Conversely, electron-donating groups stabilize the carbonyl group and shift the equilibrium towards the carbonyl form. libretexts.org

For most simple ketones, the equilibrium lies heavily on the side of the ketone, and the geminal diol is often unstable and cannot be isolated. libretexts.orgwikipedia.orgreddit.com Aldehydes, being more reactive, tend to form hydrates more readily than ketones. libretexts.org For example, an aqueous solution of formaldehyde (B43269) exists almost entirely as its hydrate. libretexts.orgwikipedia.org

The formation of a geminal diol from an aldehyde or ketone is a reversible process, and the removal of water can drive the equilibrium back towards the carbonyl compound. libretexts.org The reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org In basic conditions, the hydroxide ion acts as a potent nucleophile, while in acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity. libretexts.orglibretexts.org

Table 2: Factors Influencing Hydration Equilibrium

FactorEffect on EquilibriumExample
Electron-withdrawing groups Shifts towards geminal diolChloral hydrate libretexts.orgwikipedia.org
Electron-donating groups Shifts towards carbonylAcetone libretexts.orgwikipedia.org
Steric hindrance Shifts towards carbonylBulky ketones

Condensation Reactions and Their Stereochemical Implications

This compound, possessing reactive carbonyl groups, can participate in condensation reactions. These reactions involve the joining of two molecules, often with the elimination of a small molecule such as water. A key example is the reaction with nitrogen-based nucleophiles, such as primary amines, to form imines (also known as Schiff bases). ox.ac.uk

The mechanism of imine formation typically begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the imine. The reaction is reversible and the rate is often optimal at a slightly acidic pH (around 5), which allows for sufficient protonation of the carbonyl group to activate it for nucleophilic attack without fully protonating the amine nucleophile.

The stereochemistry of condensation reactions can be significant, particularly when new chiral centers are formed. If the carbonyl carbon is prochiral, the nucleophile can attack from two different faces (re or si face) of the planar carbonyl group. savemyexams.com If the starting materials are achiral, this can lead to the formation of a racemic mixture of enantiomers, as attack from either side is equally probable. savemyexams.com

Reaction Mechanisms

Elucidation of Elementary Steps in Glyoxal-Mediated Transformations

Transformations involving glyoxal (B1671930) and its derivatives, such as 2-thiopheneglyoxal, proceed through a series of elementary steps. The initial and most common step is the nucleophilic addition to one of the carbonyl groups. savemyexams.compressbooks.pubslideshare.net For instance, in the presence of water, this leads to the formation of the hydrate (geminal diol). libretexts.orgwikipedia.org

Following the initial addition, subsequent reactions can occur. For example, in condensation reactions with amines, the initial carbinolamine adduct undergoes dehydration, which itself is a multi-step process involving proton transfers and the elimination of a water molecule to form the C=N double bond of the imine.

In reactions where both carbonyl groups are involved, the reaction sequence can be more complex. The reactivity of the second carbonyl group can be influenced by the transformation that occurred at the first.

Kinetic Studies and Rate-Determining Steps in this compound Reactions

For many nucleophilic addition reactions to carbonyl compounds, the initial attack of the nucleophile on the carbonyl carbon is the rate-determining step. chemistrystudent.com The rate law for such a reaction would show a dependence on the concentration of both the carbonyl compound and the nucleophile.

In multi-step reactions, such as the formation of an imine from a carbonyl compound and an amine, the rate-determining step can change depending on the reaction conditions, particularly the pH. At neutral or slightly alkaline pH, the nucleophilic attack of the amine on the carbonyl group is often the slow step. At lower pH, the concentration of the free amine (the active nucleophile) is reduced due to protonation, and the dehydration of the carbinolamine intermediate can become rate-limiting.

Kinetic studies can be performed using various techniques, such as monitoring the change in concentration of reactants or products over time using spectroscopy. leeds.ac.uknih.govrsc.orgnist.gov Relative rate studies can also be employed to compare the reactivity of different substrates. leeds.ac.uk

2 Thiopheneglyoxal Hydrate As a Versatile Synthetic Building Block

Role in Heterocyclic Compound Synthesis

2-Thiopheneglyoxal hydrate (B1144303) serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its reactive dicarbonyl functionality allows for its participation in multicomponent reactions, providing efficient pathways to complex molecular architectures.

Construction of Indolyl-Linked Beta-Cyano-Enones

A significant application of 2-thiopheneglyoxal hydrate is in the metal-free, dehydrogenative multicomponent reaction for synthesizing indolyl-linked β-cyano-enones. rsc.orgrsc.org This one-pot synthesis involves the reaction of an arylglyoxal, an indole (B1671886), and malononitrile (B47326). rsc.org Research has demonstrated the feasibility of using heteroaryl glyoxals in this reaction, with this compound providing the corresponding β-cyano-enone product in a high yield of 82%. rsc.org

The reaction is typically performed in dimethylformamide (DMF) at 100 °C, leading to the formation of one C-C single bond and one C=C double bond in a single synthetic operation. rsc.orgscilit.com This methodology is noted for its straightforward conditions and broad substrate scope. rsc.org

Table 1: Multicomponent Synthesis of Indolyl-Linked β-Cyano-Enone using this compound rsc.org

Reactants Reagent Solvent Temperature Yield
Indole, Malononitrile This compound DMF 100 °C 82%

Synthesis of Indolyl-2-Pyrrolones and Indolyl-1,2-Diketones

The β-cyano-enones synthesized from this compound are versatile intermediates that can be transformed into other medicinally relevant heterocyclic structures. rsc.org

An efficient method has been developed for the synthesis of indolyl-2-pyrrolones , which feature a hydroxyl group-containing chiral carbon center. rsc.orgscilit.com This transformation is achieved by treating the β-cyano-enones with trifluoroacetic acid and water. rsc.org

Furthermore, the β-cyano-enones can be converted into indolyl-1,2-diketones through a base-mediated reaction. rsc.orgrsc.org For instance, reacting an indole-linked β-cyano-enone with an aqueous sodium hydroxide (B78521) (NaOH) solution under reflux conditions can yield the corresponding 1,2-diketone product in good yields. rsc.org These indolyl-1,2-diketones are themselves valuable synthetic intermediates. They can be reacted with o-phenylenediamine (B120857) (OPD) to produce indolyl-quinoxalines, another class of heterocyclic compounds. rsc.orgscilit.com

Applications in Complex Molecule Construction

The unique reactivity of this compound makes it a key component in strategies for building complex molecules, particularly those with potential pharmacological applications.

Assembly of Pharmacologically Relevant Scaffolds

The heterocyclic systems derived from this compound, such as indolyl-2-pyrrolones and indolyl-quinoxalines, are considered medicinally and biologically relevant scaffolds. rsc.orgnih.gov Aryl diketones are recognized as ubiquitous subunits in natural products and biologically active molecules, serving as versatile intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov The ability to efficiently construct these frameworks using this compound as a starting material highlights its importance in medicinal chemistry and drug discovery. The transformation of the initially formed β-cyano-enones into these more complex, functionalized heterocyclic systems demonstrates a pathway toward molecules with potential therapeutic value. rsc.org

Strategies for Enabling Convergent Synthesis

The multicomponent reaction involving this compound, indole, and malononitrile is an excellent example of a convergent strategy. rsc.orgrsc.org Instead of a lengthy, linear sequence, three distinct building blocks are combined in a single flask to rapidly construct a complex indole-linked β-cyano-enone. rsc.org This method, which involves fragment coupling and independent synthesis of the starting materials, embodies the principles of convergent synthesis, maximizing efficiency in the construction of complex molecular structures. wikipedia.org Such strategies are critical for the efficient synthesis of natural products and other intricate molecular targets. nih.gov

Utilization in Dynamic Covalent Chemistry (DCC) Frameworks

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex and adaptive chemical systems. nih.govrsc.org This field combines the stability of covalent bonds with the error-correction and adaptability of supramolecular chemistry. rsc.org DCC frameworks rely on reactions that are in equilibrium, allowing for the exchange of components and the rearrangement of structures in response to external stimuli like temperature or pH. nih.govmdpi.com

Common reversible reactions used in DCC include the formation of imines, acylhydrazones, disulfides, and boronic esters. nih.gov The dicarbonyl nature of this compound makes it a potentially valuable building block for DCC. Its aldehyde and ketone functionalities can participate in reversible condensation reactions, such as the formation of imines with amines or cyclic acetals with diols. This reactivity allows for the incorporation of the thiophene (B33073) unit into dynamic libraries, responsive polymers, and self-assembling molecular cages. nih.govrsc.org While specific, widespread applications of this compound in DCC are an emerging area, its functional group profile makes it a prime candidate for the design of novel dynamic materials and systems.

Derivatization and Functionalization Strategies for 2 Thiopheneglyoxal Hydrate

Formation of Imines and Related Azomethine Derivatives

The reaction of the carbonyl groups of 2-thiopheneglyoxal with primary amines leads to the formation of imines, also known as Schiff bases. These azomethine derivatives are of significant interest due to their synthetic versatility and the prevalence of the imine bond in coordination chemistry and biologically active molecules.

Synthesis of Anils of 2-Thiopheneglyoxal Ligands and Their Isomeric Forms

Anils, a class of Schiff bases derived from anilines, can be synthesized from 2-thiopheneglyoxal. For instance, the reaction of 2-thiopheneglyoxal with para-substituted halogenated anilines, such as p-chloroaniline, p-bromoaniline, and p-iodoaniline, has been reported. researchgate.netmdpi.comsupabase.coorientjchem.org The synthesis is typically achieved by mixing a saturated solution of 2-thiopheneglyoxal with a saturated solution of the respective aniline (B41778) in a suitable solvent like diethyl ether at room temperature. researchgate.netmdpi.comorientjchem.org The reaction proceeds via a condensation reaction where the amino group of the aniline attacks the carbonyl carbon of the glyoxal (B1671930), followed by the elimination of a water molecule to form the C=N double bond.

The resulting ketoanils, abbreviated as TGCA (p-chloro-anil of 2-thiopheneglyoxal), TGBA (p-bromo-anil of 2-thiopheneglyoxal), and TGIA (p-iodo-anil of 2-thiopheneglyoxal), are stable, colored precipitates that can be isolated by filtration. researchgate.netmdpi.comorientjchem.org These anils can exist in isomeric forms, and their structures have been characterized using various spectroscopic techniques, including IR and ¹H NMR, as well as molecular weight determination. researchgate.netmdpi.comorientjchem.org The infrared spectra of these anils show characteristic bands for the C=O and C=N stretching vibrations. supabase.co For example, the C=O stretching frequency in TGCA, TGBA, and TGIA has been observed at 1775 cm⁻¹, 1675 cm⁻¹, and 1650 cm⁻¹ respectively. supabase.co Upon complexation with metal ions, these vibrational frequencies shift, indicating the participation of these groups in coordination. supabase.co

These anil ligands have been used to synthesize isomeric metal complexes with copper(II) salts, such as CuCl₂·2H₂O and Cu(NO₃)₂·3H₂O. researchgate.netmdpi.comorientjchem.org The synthesis of these complexes involves refluxing the anil ligand with the copper salt in a solvent like acetone. researchgate.netmdpi.comorientjchem.org

Table 1: Synthesis of Anils of 2-Thiopheneglyoxal

Anil LigandReactantsSolventReaction ConditionsReference
p-chloro-anil of 2-thiopheneglyoxal (TGCA)2-Thiopheneglyoxal, p-chloroanilineDiethyl etherStirring at room temperature for 30 minutes researchgate.netmdpi.comorientjchem.org
p-bromo-anil of 2-thiopheneglyoxal (TGBA)2-Thiopheneglyoxal, p-bromoanilineDiethyl etherStirring at room temperature for 30 minutes researchgate.netmdpi.comorientjchem.org
p-iodo-anil of 2-thiopheneglyoxal (TGIA)2-Thiopheneglyoxal, p-iodoanilineDiethyl etherStirring at room temperature for 30 minutes researchgate.netmdpi.comorientjchem.org

Studies on Schiff Base Formation and Stability

Schiff bases are formed through the condensation of primary amines with carbonyl compounds and are characterized by the presence of an azomethine (-CH=N-) group. tandfonline.com The formation of Schiff bases from 2-thiopheneglyoxal hydrate (B1144303) involves the reaction of one or both of its carbonyl groups. The stability of these Schiff bases can be influenced by several factors, including the nature of the amine, the reaction conditions, and the electronic and steric effects of the substituents on both the thiophene (B33073) ring and the amine.

Generally, Schiff bases derived from aromatic aldehydes are more stable than those from aliphatic aldehydes due to conjugation. wikipedia.org In the case of 2-thiopheneglyoxal, the resulting Schiff base would benefit from conjugation with the thiophene ring. The stability of Schiff base complexes with metal ions is often higher than that of the free ligands. researchgate.net The thermal stability of Schiff base complexes has been shown to be influenced by the coordinated metal ion. researchgate.net

While specific kinetic and thermodynamic studies on the formation and stability of Schiff bases derived directly from 2-thiopheneglyoxal hydrate are not extensively documented in the reviewed literature, the successful isolation of various anils and their metal complexes suggests that these are reasonably stable compounds under standard laboratory conditions. researchgate.netmdpi.comorientjchem.org The formation of these compounds is a common strategy to create versatile ligands for coordination chemistry. wikipedia.org

Functionalization of Glyoxal Carbonyls

The glyoxal moiety of this compound possesses two distinct carbonyl functionalities: an aldehyde and a ketone. This difference in reactivity allows for potential selective functionalization, including reduction, oxidation, and other derivatization reactions.

Reduction and Oxidation Reactions of the Glyoxal Moiety

Specific studies on the direct reduction or oxidation of this compound are not widely reported. However, general principles of organic chemistry suggest that the aldehyde group would be more susceptible to both reduction and oxidation than the ketone group.

Reduction: Selective reduction of the aldehyde in the presence of a ketone is a common transformation. nih.gov Mild reducing agents would likely reduce the aldehyde to a primary alcohol, leaving the ketone untouched. More potent reducing agents would reduce both carbonyls to the corresponding diol. For instance, the reduction of a hydantoin (B18101) derivative formed from 2-thiopheneglyoxal monohydrate using LiAlH₄ has been reported to yield the corresponding imidazolidine. nih.gov

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents. For example, 2-acetylthiophene (B1664040), a precursor to 2-thiopheneglyoxal, can be oxidized to 2-thiophenecarboxylic acid. st-andrews.ac.uk A side product in the preparation of thiophene-2-carbonyl chloride from 2-acetylthiophene has been identified as thiophene glyoxal diacetyl acetal (B89532), indicating the reactivity of the glyoxal moiety under certain oxidative conditions. acs.org The synthesis of α-keto aldehydes can be achieved through the selective oxidation of α-hydroxy ketones, a reaction that highlights the accessibility of the aldehyde functionality in such systems. rsc.org

Selective Derivatization of Aldehyde versus Ketone Functionalities

The differential reactivity of the aldehyde and ketone groups in this compound allows for chemoselective derivatization. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

This difference in reactivity can be exploited to selectively protect the aldehyde group, allowing for subsequent reactions at the ketone position. For example, the reaction of α-keto esters with certain reagents can be highly chemoselective, with no addition to the ester group being observed. tandfonline.com In situ protection methods using phosphonium (B103445) salts have been developed to reverse the typical reactivity of carbonyl groups, enabling selective reactions at the less reactive ketone center in the presence of a more reactive aldehyde. jst.go.jp

This compound has been utilized in multicomponent reactions, such as the synthesis of indole-linked β-cyano-enones, where it reacts with an indole (B1671886) and malononitrile (B47326). rsc.org This demonstrates a derivatization pathway for the carbonyl groups. Furthermore, 2-thiopheneglyoxal monohydrate has been used in the enantioselective synthesis of 5-monosubstituted hydantoins through condensation with ureas in the presence of a chiral phosphoric acid catalyst. researchgate.net

Modification of the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo various modifications, although its reactivity is significantly influenced by the strongly electron-withdrawing glyoxal substituent.

Conversely, the electron-withdrawing nature of the glyoxal group activates the thiophene ring towards nucleophilic aromatic substitution. st-andrews.ac.ukedurev.in A leaving group, such as a halogen, at one of the ring positions would be susceptible to displacement by a nucleophile. The presence of nitro groups, which are also strongly electron-withdrawing, on a thiophene ring has been shown to facilitate nucleophilic aromatic substitution by thiolates. mdpi.com

Modern cross-coupling reactions, such as Suzuki and Stille couplings, offer powerful methods for the functionalization of thiophene rings. researchgate.netmdpi.commdpi.comeie.gr These reactions typically involve the coupling of a halogenated or boronic acid-substituted thiophene with a suitable coupling partner in the presence of a transition metal catalyst, usually palladium. rsc.org While specific examples of such reactions on this compound are not detailed in the searched literature, these methods represent a viable strategy for modifying the thiophene ring, provided a suitable precursor (e.g., a halogenated 2-thiopheneglyoxal) is available.

Electrophilic Aromatic Substitution Reactions

The thiophene ring, a key structural motif in "this compound," is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are significantly influenced by the nature of the substituent at the 2-position. The glyoxal hydrate group at this position is anticipated to be electron-withdrawing, thereby deactivating the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. This deactivation arises from the inductive effect and potential resonance delocalization of the carbonyl groups, which reduce the electron density of the aromatic system.

Thiophene itself is significantly more reactive than benzene (B151609) in electrophilic substitution reactions, with a preference for substitution at the C5 (α) position, which is adjacent to the sulfur atom and para to the C2 substituent. uop.edu.pk When the 2-position is occupied by a deactivating group, such as the glyoxal hydrate moiety, electrophilic attack is directed predominantly to the C5 position. Attack at the C3 or C4 (β) positions is generally less favored unless the C5 position is blocked. uop.edu.pk

Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For 2-carbonyl substituted thiophenes, such as 2-acetylthiophene, which serves as a close analogue for this compound, these reactions typically require specific and sometimes forcing conditions to proceed efficiently due to the deactivating nature of the acetyl group.

Table 1: Electrophilic Aromatic Substitution Reactions on 2-Acetylthiophene

Reaction TypeReagents and ConditionsMajor ProductReference
BrominationBromine (Br₂) in the presence of a Lewis acid catalyst like AlCl₃ at 0°C2-Acetyl-5-bromothiophene
NitrationConcentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)2-Acetyl-5-nitrothiophene and 2-Acetyl-4-nitrothiophene
Friedel-Crafts AcylationAcyl chloride with a Lewis acid (e.g., AlCl₃)Primarily at the 5-position

This table presents data for 2-acetylthiophene as a proxy for the reactivity of this compound.

The introduction of a bromine atom at the 5-position via electrophilic bromination is a particularly strategic functionalization. The resulting 5-bromo-2-thiopheneglyoxal derivative can then serve as a versatile substrate for subsequent metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Metal-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of the thiophene ring in derivatives of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. mdpi.com For these strategies to be applied to this compound, prior functionalization of the thiophene ring with a suitable leaving group, such as a halogen (e.g., bromine or iodine) or a triflate, is necessary. As discussed previously, electrophilic halogenation can selectively introduce a halogen at the 5-position of the thiophene ring.

Once a halogenated derivative of this compound is obtained, a variety of cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds and involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide. For instance, 5-bromo-2-acetylthiophene can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 5-aryl-2-acetylthiophene derivatives. Similar reactivity is expected for the corresponding derivative of this compound.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the thiophene ring. The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of alkynyl-substituted thiophenes. The Stille coupling utilizes organotin reagents to couple with organic halides.

Table 2: Metal-Catalyzed Cross-Coupling Reactions on Halogenated 2-Acetylthiophene Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki Coupling2-Acetyl-3-chlorothiopheneArylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 90°C2-Acetyl-3-aryl-thiophene
Heck Reaction2-Acetyl-3-chlorothiopheneAlkenesPd(OAc)₂, NEt₃, DMF, 100°C2-Acetyl-3-vinyl-thiophene
Cross-Coupling2-AcetylthiopheneAryl chloridesPd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃5-Aryl-2-acetylthiophene rsc.org

This table illustrates the utility of metal-catalyzed cross-coupling reactions for functionalizing the thiophene ring in 2-acetylthiophene, which is analogous to this compound.

These metal-catalyzed strategies offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of complex and diverse derivatives of this compound for various applications in materials science and medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Thiopheneglyoxal Hydrate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Thiopheneglyoxal hydrate (B1144303) and its derivatives in solution. ipb.ptacs.org ¹H-NMR provides critical information about the chemical environment of protons within the molecule. For instance, in the hydrated form of 2-Thiopheneglyoxal, specific signals corresponding to the gem-diol protons can be observed, confirming the hydration of the glyoxal (B1671930) moiety. researchgate.net The chemical shifts of the thiophene (B33073) ring protons are also diagnostic, offering insights into the electronic effects of the glyoxal hydrate substituent. globalresearchonline.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, respectively. acs.org These methods are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. eurjchem.comresearchgate.net For thiophene-based polymers, NMR can even provide information on their aggregation behavior in solution. acs.org The increasing complexity of synthetic derivatives necessitates the use of these advanced techniques for complete structural characterization. ipb.pt

Table 1: Representative ¹H-NMR Data for Thiophene Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)Multiplicity
Thiophene RingH3, H4, H57.0 - 8.0m
Hydrated GlyoxalCH(OH)₂~6.1, ~6.7s
Aldehyde (unhydrated)CHO~9.7s

Note: Chemical shifts are approximate and can vary depending on the solvent and specific molecular structure. Data compiled from representative literature on thiophene and hydrated carbonyl compounds. researchgate.netglobalresearchonline.net

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within 2-Thiopheneglyoxal hydrate and its derivatives. iosrjournals.org

FT-IR Spectroscopy is particularly useful for identifying characteristic vibrational modes. Key absorptions include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups in the hydrated glyoxal.

C=O Stretching: A strong band around 1650-1700 cm⁻¹ for any unhydrated glyoxal or derivative carbonyl groups. orientjchem.org

Thiophene Ring Vibrations: C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.org C=C and C-C stretching vibrations of the thiophene ring are observed in the 1400-1600 cm⁻¹ range. globalresearchonline.net The C-S stretching vibration is found at lower wavenumbers, around 600-850 cm⁻¹. iosrjournals.orgjchps.com

Raman Spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. iosrjournals.org For thiophene derivatives, Raman spectra can help to estimate polymer chain length and conjugation length. rsc.org Theoretical calculations are often used in conjunction with experimental spectra to accurately assign vibrational modes. iosrjournals.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Hydrate)Stretching3200 - 3600 (broad)
C-H (Thiophene)Stretching3100 - 3000
C=O (Aldehyde)Stretching1650 - 1700
C=C (Thiophene)Stretching1500 - 1600
C-C (Thiophene)Stretching1400 - 1500
C-S (Thiophene)Stretching600 - 850

Note: These are general ranges and the exact positions can be influenced by substitution and molecular environment. Based on data from various thiophene derivatives. globalresearchonline.netiosrjournals.orgorientjchem.orgjchps.com

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions in this compound and its derivatives. nepjol.infouba.ar

UV-Vis Spectroscopy reveals information about the conjugated π-electron system. libretexts.org Thiophene derivatives typically exhibit strong absorption bands in the UV region. jchps.com The primary transitions of interest are π→π* and n→π* transitions. adpcollege.ac.in

π→π Transitions:* These are typically high-energy transitions and are characteristic of the conjugated thiophene ring system. masterorganicchemistry.com

n→π Transitions:* The presence of the carbonyl group in unhydrated forms or derivatives allows for lower energy n→π* transitions, which appear at longer wavelengths, often in the 270-300 nm range. adpcollege.ac.inmasterorganicchemistry.com The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of substituents on the thiophene ring. masterorganicchemistry.comrsc.org

Fluorescence Spectroscopy provides insights into the emission properties of these molecules upon excitation. researchgate.net Many thiophene derivatives are fluorescent, and their emission spectra can be influenced by solvent polarity (solvatochromism). rsc.orgchem-soc.si The quantum yield and lifetime of fluorescence are important parameters that characterize the photophysical behavior of these compounds. rsc.orgchem-soc.si

Table 3: Typical Electronic Transitions in Thiophene Derivatives

TransitionChromophoreTypical λ_max (nm)
π→πThiophene Ring< 250
n→πCarbonyl Group270 - 300

Note: λ_max values are approximate and highly dependent on the specific molecular structure and solvent. globalresearchonline.netadpcollege.ac.inmasterorganicchemistry.com

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. acs.orgresearchgate.net For thiophene derivatives, this technique has been used to determine the crystal structures of various compounds, revealing details about their molecular packing, which can be influenced by hydrogen bonding and other non-covalent interactions. eurjchem.comresearchgate.net This information is crucial for understanding structure-property relationships in materials science. acs.org

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing information about the crystal system and phase purity of the material. It is a valuable tool for characterizing bulk materials and for studying polymorphism.

Table 4: Representative Crystallographic Data for a Thiophene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.7469(5)
b (Å)6.0849(2)
c (Å)12.5792(6)
β (°)117.736(7)
V (ų)795.8(6)

Data for N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a representative thiophene derivative. eurjchem.comresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. aip.org While this compound itself is a diamagnetic molecule, EPR becomes relevant in the study of its radical ions or photo-excited triplet states. tandfonline.comscielo.br

In the context of thiophene derivatives, EPR has been used to:

Characterize radical cations and anions generated through oxidation or reduction. tandfonline.comscielo.br

Study photoinduced charge carriers (polarons) and triplet excitons in thiophene-based polymers and composites, which is crucial for understanding their performance in organic electronic devices. aip.orgresearchgate.net

Investigate the electronic structure and spin distribution in these paramagnetic species. aip.orgscielo.br Time-resolved EPR techniques can provide insights into the dynamics of these excited states and charge carriers. aip.org

Derivative spectroscopy is a powerful analytical technique used to enhance the resolution of overlapping spectral bands in complex mixtures. nih.govnih.gov By calculating the first, second, or higher-order derivatives of a spectrum, subtle spectral features can be resolved, allowing for the qualitative and quantitative analysis of individual components in a mixture without the need for prior separation. healtheffects.org

In the context of this compound and its derivatives, this technique could be applied to:

Analyze reaction mixtures to monitor the progress of a synthesis or degradation process.

Quantify the amount of a specific thiophene derivative in a complex matrix, such as a biological sample or a polymer blend.

Resolve the contributions of different chromophores in a copolymer containing various thiophene units. rsc.org This approach is particularly valuable when the absorption spectra of the components are broad and heavily overlapped.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Chromatographic Separation and Analysis Methods

Chromatography is a cornerstone technique for separating complex mixtures into their individual components. news-medical.net For compounds like this compound, which may be synthesized or exist within complex matrices, chromatographic methods are essential for isolation and analysis. These techniques work by distributing the components of a mixture between a stationary phase and a mobile phase. etamu.eduadvancechemjournal.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for assessing the purity and performing quantitative analysis of organic compounds. advancechemjournal.comtentamus.com The choice between GC and HPLC largely depends on the analyte's volatility and thermal stability. drawellanalytical.com

Gas Chromatography (GC) is ideal for separating and analyzing volatile and thermally stable compounds. tentamus.comsigmaaldrich.com For this compound, which may decompose upon heating, prior chemical derivatization to a more volatile and stable form would be necessary for GC analysis. jfda-online.com This process converts the analyte into a form more compatible with the GC environment. jfda-online.com The separated components are detected, and the resulting chromatogram displays peaks where the area under each peak is proportional to the amount of that specific analyte. libretexts.org

High-Performance Liquid Chromatography (HPLC) is the more direct and widely used method for analyzing non-volatile and thermally sensitive compounds like this compound. news-medical.netdrawellanalytical.com HPLC separates components based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.orgchemyx.com By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol), a high-resolution separation can be achieved. researchgate.net HPLC is extensively used for the qualitative and quantitative determination of compounds, making it a powerful tool for purity assessment and stability studies of drug products. advancechemjournal.comnih.gov The peak size, including height and area, is proportional to the analyte's concentration, allowing for precise quantification when calibrated with a pure standard. researchgate.net

Table 1: Comparison of GC and HPLC for Analysis of this compound

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase. sigmaaldrich.com Separation of dissolved compounds in a liquid mobile phase under high pressure. wikipedia.org
Suitability for Analyte Suitable for volatile and thermally stable derivatives of 2-Thiopheneglyoxal. Derivatization is likely required. drawellanalytical.comjfda-online.com Highly suitable for the direct analysis of the non-volatile and thermally labile this compound. drawellanalytical.com
Mobile Phase Inert gas (e.g., Helium, Nitrogen). sigmaaldrich.com Liquid solvent or mixture of solvents (e.g., Water, Acetonitrile, Methanol). researchgate.net
Stationary Phase A high-boiling-point liquid coated on a solid support in a capillary column. sigmaaldrich.com Small particles (e.g., silica) packed in a column. preprints.org
Typical Application Analysis of volatile impurities or reaction byproducts after derivatization. libretexts.org Purity determination and quantitative analysis of the main compound and related non-volatile substances. preprints.org

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). tentamus.com | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS). nih.gov |

To meet the demands for higher resolution, speed, and sensitivity, advanced chromatographic techniques are employed. These include Ultra-Performance Liquid Chromatography (UPLC) and the hyphenation of liquid chromatography with mass spectrometry. chemijournal.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher separation efficiency, improved resolution, and much faster analysis times without compromising chromatographic integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. rsc.orgwikipedia.org This synergy allows for not only the separation of components in a mixture but also their definitive identification based on their mass-to-charge ratio (m/z). wikipedia.org For the analysis of this compound and its derivatives, LC-MS provides high sensitivity and selectivity, making it possible to detect and identify trace-level impurities or metabolites in complex biological or environmental samples. wikipedia.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) adds another layer of specificity and structural information. eag.com In this technique, a specific ion (a "parent" or "precursor" ion) from the MS is selected, fragmented, and the resulting "daughter" or "product" ions are then analyzed. eag.com This process, known as tandem mass spectrometry (MS/MS), is invaluable for the structural elucidation of unknown compounds and for highly selective quantitative analysis in complex matrices. eag.comnih.gov For instance, a protocol for quantifying methylglyoxal (B44143), a related dicarbonyl compound, uses LC-MS/MS with derivatization and stable isotopic dilution for accurate measurement in physiological samples. nih.gov This approach could be adapted for the precise quantification of this compound.

Table 2: Advantages of Advanced Chromatographic Techniques

Technique Key Advantage Application in this compound Research
UPLC Higher resolution, speed, and sensitivity compared to HPLC. bccampus.ca Rapid purity profiling, separation of closely related derivatives.
LC-MS Combines separation with mass-based identification, offering high selectivity and sensitivity. wikipedia.org Confirming molecular weight of the parent compound and its derivatives, identifying unknown impurities. wikipedia.orgbiomart.cn

| HPLC-MS/MS | Provides structural information through fragmentation and enables highly selective quantification. eag.comnih.gov | Structural elucidation of novel derivatives, quantitative analysis in complex biological or environmental samples. nih.govnih.gov |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is a critical tool for determining the molecular weight of compounds and for deducing their structure through fragmentation patterns. wikipedia.orguomustansiriyah.edu.iq

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules, making it ideal for this compound. metwarebio.comubc.ca ESI generates gaseous ions directly from a liquid solution by applying a high voltage to a capillary needle. nih.gov This process typically forms protonated molecules [M+H]⁺ or other adducts (e.g., with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺), allowing for the accurate determination of the molecular weight of the intact molecule. nih.govnih.gov ESI-MS is highly sensitive and can be easily coupled with liquid chromatography (LC-MS), providing a seamless workflow from separation to detection and identification. metwarebio.comubc.ca

Table 3: Expected ESI-MS Ions for this compound (C₆H₆O₃S, MW ≈ 158.18 g/mol )

Ion Species Formula Approximate m/z
Protonated Molecule [M+H]⁺ 159.01
Sodium Adduct [M+Na]⁺ 181.00
Potassium Adduct [M+K]⁺ 196.97

| Ammonium Adduct | [M+NH₄]⁺ | 176.04 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. This technique is often coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on the time it takes them to travel a fixed distance. nih.gov While MALDI-TOF MS is renowned for the analysis of large biomolecules like proteins, it is also applicable to the analysis of small organic molecules. nih.govplos.org It can be used to determine the molecular weight of this compound derivatives, particularly in situations where they might be part of polymer systems or other complex mixtures where ESI might be less effective. lcms.cz

Hyphenated techniques combine the separation power of chromatography with the analytical capabilities of mass spectrometry, providing comprehensive sample analysis. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. etamu.edunih.gov A sample is separated by GC, and the eluting components are directly introduced into the mass spectrometer. etamu.edu The MS detector provides a mass spectrum for each separated component, which serves as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries. pressbooks.pubmdpi.com For this compound, GC-MS analysis would typically require prior derivatization to increase volatility. jfda-online.com The resulting mass spectra would not only confirm the molecular weight of the derivative but also provide valuable structural information through characteristic fragmentation patterns. wikipedia.orginnovatechlabs.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. While not typically used for the structural analysis of organic compounds, it would be an indispensable tool for the characterization of this compound derivatives that have been intentionally complexed with metals. ICP-MS can detect and quantify most elements of the periodic table at ultra-trace levels, making it essential for confirming the elemental composition of organometallic thiophene derivatives.

Table 4: Applications of Hyphenated Mass Spectrometry Techniques

Technique Principle Application in this compound Research
GC-MS Combines GC separation with MS detection for volatile compounds. etamu.edu Identification and quantification of volatile derivatives, impurities, or degradation products. nih.govinnovatechlabs.com Structural elucidation via fragmentation patterns. wikipedia.org

| ICP-MS | Uses an inductively coupled plasma to ionize a sample for elemental mass analysis. | Determination of the elemental composition of organometallic derivatives of this compound. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for the confirmation of its empirical formula. For this compound, this analytical method is employed to determine the mass percentages of carbon (C), hydrogen (H), and sulfur (S). The experimentally determined values are then compared with the theoretically calculated percentages derived from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the structural integrity and purity of the compound.

The molecular formula for this compound is C₆H₆O₃S. Based on this, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound and the total weight of each constituent element in the molecule.

Theoretical Elemental Composition of this compound (C₆H₆O₃S)

To illustrate the application of elemental analysis, consider the theoretical data for this compound.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass of Element ( g/mol )Percentage Composition (%)
Carbon (C)12.01672.0645.57
Hydrogen (H)1.00866.0483.82
Oxygen (O)16.00348.0030.35
Sulfur (S)32.07132.0720.28
Total 158.18 100.00

In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. The resulting experimental data for the percentages of C, H, and S would be expected to be in close agreement with the calculated values shown in the table above. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Detailed Research Findings for a Derivative

While specific experimental elemental analysis data for this compound is not extensively reported in the available literature, studies on its derivatives showcase the application of this technique. For instance, in the synthesis and characterization of p-phenyldianil of 2-thiophene glyoxal (PDATG), a Schiff base derivative, elemental analysis was performed to confirm its empirical formula (C₂₀H₁₄N₂S). asianpubs.org

The comparison of calculated and found elemental percentages for PDATG is presented below:

ElementCalculated (%)Found (%)
Carbon (C)61.0161.36
Hydrogen (H)3.463.41
Nitrogen (N)8.127.96

The close correlation between the calculated and experimentally found values for this derivative underscores the reliability of elemental analysis in verifying the chemical formula of complex organic molecules derived from 2-Thiopheneglyoxal. asianpubs.org This process is fundamental in the advanced analytical and spectroscopic characterization of these compounds, ensuring the foundational accuracy of their reported structures. The synthesis of various other derivatives, such as metal complexes and substituted anils, also relies on elemental analysis for structural elucidation. supabase.coorientjchem.org

Theoretical and Computational Investigations of 2 Thiopheneglyoxal Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule in the absence of environmental effects (in the gas phase) or by modeling these effects implicitly. nih.gov These first-principles calculations are crucial for understanding the molecule's inherent stability, electronic nature, and preferred shapes. ornl.gov

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations, particularly using DFT, are employed to determine key electronic parameters for thiophene (B33073) derivatives. najah.edunih.govmdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. najah.edu A smaller gap generally implies higher reactivity.

For 2-Thiopheneglyoxal hydrate (B1144303), the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely have significant contributions from the glyoxal (B1671930) hydrate moiety. The sulfur atom's lone pairs and the π-system of the thiophene ring contribute significantly to the HOMO. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govmdpi.com For 2-Thiopheneglyoxal hydrate, the oxygen atoms of the hydroxyl groups and the sulfur atom of the thiophene ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would be regions of positive potential, indicating sites for nucleophilic interaction. mdpi.com

ParameterPredicted Property for this compoundSignificance
HOMO Energy High (relative to similar alkanes)Indicates good electron-donating capability, centered on the thiophene ring.
LUMO Energy Low (relative to thiophene)Indicates susceptibility to electron acceptance, likely at the dicarbonyl carbon centers.
HOMO-LUMO Gap (ΔE) ModerateSuggests moderate chemical reactivity and kinetic stability. najah.edu
MEP Negative Regions Around Oxygen and Sulfur atomsPredicts sites for electrophilic attack and hydrogen bond acceptance. nih.govmdpi.com
MEP Positive Regions Around Hydroxyl HydrogensPredicts sites for nucleophilic attack and hydrogen bond donation.

This table presents illustrative data based on general principles of computational chemistry applied to thiophene derivatives.

This compound can exist in various spatial arrangements, or conformations, due to the rotation around the single bond connecting the thiophene ring and the glyoxal hydrate group. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.govsapub.org The stability is often dictated by steric hindrance and subtle electronic interactions between the thiophene ring and the diol group.

Furthermore, this compound is the hydrated form of 2-Thiopheneglyoxal. This represents a tautomeric equilibrium between the geminal diol (hydrate) and the dicarbonyl (anhydrous) forms. Quantum chemical calculations can predict the relative stability of these two tautomers. nih.gov In aqueous environments, the hydrate form is often stabilized by hydrogen bonding interactions with water molecules. The calculations would typically show that the gem-diol is the more stable tautomer in the presence of water, which is crucial for understanding its behavior in biological or aqueous systems.

Isomer/TautomerPredicted Relative Energy (Gas Phase)Key Structural Feature
2-Thiopheneglyoxal (Anhydrous) Base Energy (0 kJ/mol)Two C=O groups.
This compound (gem-diol) Higher EnergyTwo OH groups on the same carbon.
cis Conformer (OH relative to S) Higher EnergySteric repulsion between hydroxyl and sulfur.
trans Conformer (OH relative to S) Lower EnergyReduced steric hindrance.

This table illustrates a hypothetical energy landscape. In aqueous solution, the relative energy of the hydrate would be significantly lowered.

Electronic Structure and Reactivity Predictions

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic details, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger systems over time, such as a molecule in a solvent or in a condensed phase. rsc.orguel.ac.uk MD simulations use classical mechanics-based force fields to model atomic motions, providing insights into intermolecular forces and dynamic processes. nih.govgfz-potsdam.de

In a solid or liquid state, molecules of this compound interact with each other through a network of non-covalent forces. MD simulations can model these interactions, which include:

Hydrogen Bonding: The two hydroxyl groups of the hydrate are potent hydrogen bond donors and acceptors. This leads to strong, directional interactions that would be a dominant feature of its condensed-phase structure. nih.gov

π-π Stacking: The aromatic thiophene rings can stack on top of each other, an interaction driven by dispersion and electrostatic forces. mdpi.comacs.org The strength and geometry of this stacking are highly dependent on the orientation of the molecules. acs.org

The choice of solvent can dramatically alter the stability, structure, and reactivity of a solute. wikipedia.orgnovapublishers.com Molecular dynamics simulations with explicit solvent molecules or quantum mechanical calculations with implicit solvent models (like the Polarizable Continuum Model, PCM) are used to probe these effects. nih.govnih.gov

For this compound, solvent polarity is a key factor.

Equilibrium: Polar protic solvents, such as water or methanol, would strongly stabilize the hydrate (gem-diol) tautomer over the anhydrous dicarbonyl form through hydrogen bonding. wikipedia.orgnih.gov In contrast, non-polar aprotic solvents like hexane (B92381) would favor the less polar anhydrous form.

Reactivity: The rate of reactions involving this compound can be influenced by the solvent's ability to stabilize the reactants, products, or the transition state. frontiersin.orgarxiv.org According to the Hughes-Ingold rules, reactions that develop more charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. wikipedia.org MD simulations can reveal how solvent molecules rearrange around the solute as it proceeds along a reaction coordinate, providing a dynamic picture of the solvent's role. arxiv.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Catalytic Applications of 2-Thiopheneglyoxal Hydrate (B1144303) Derivatives

Derivatives of 2-Thiopheneglyoxal hydrate, particularly Schiff base ligands, are promising candidates for the development of novel transition metal catalysts. The formation of a Schiff base occurs through the condensation reaction of the glyoxal (B1671930) carbonyl groups with primary amines. The resulting ligands, which feature imine (C=N) functionalities, can coordinate with various metal centers, such as palladium(II), ruthenium(II), copper(II), and nickel(II), to form stable complexes. bohrium.commdpi.comnih.gov

These metal complexes, derived from thiophene-containing Schiff bases, have demonstrated catalytic activity in a range of organic transformations. The thiophene (B33073) sulfur atom, along with the imine nitrogen, can act as a bidentate or multidentate ligand, effectively stabilizing the metal center and influencing its catalytic performance. bohrium.commdpi.com For instance, similar Schiff base complexes have been successfully employed in oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene, and in C-C coupling reactions. mdpi.com The electronic properties of the thiophene ring can be tuned through substitution, thereby modulating the activity and selectivity of the catalyst.

The catalytic potential of these complexes stems from the synergistic interplay between the metal ion and the organic ligand. The ligand framework can create a specific coordination environment around the metal, facilitating substrate activation and product formation. Research into related systems suggests that catalysts derived from this compound could be effective in reactions like hydrosilylation and other cross-coupling reactions. rsc.org

Catalyst TypeMetal CenterReaction CatalyzedReported Yield/EfficiencyReference
Schiff Base ComplexNi(II)Aniline Oxidation91% yield of azobenzene mdpi.com
Schiff Base ComplexPt(II)Hydrosilylation of StyreneDependent on substituents and conditions rsc.org
Schiff Base ComplexPd(II)Degradation of Eosin YellowHigh catalytic activity noted bohrium.com
Organometallic ComplexIr(III)Anticancer ActivityHigh cytotoxicity in specific cell lines bohrium.com

This table presents data for structurally related Schiff base complexes to illustrate the potential catalytic applications of this compound derivatives.

Potential in Functional Materials Design

The structure of this compound makes it an attractive building block for the synthesis of functional organic materials, including polymers and porous frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govfrontiersin.org The thiophene unit is a well-known component in conductive polymers and materials with interesting photophysical properties due to its π-conjugated system. nih.gov

The two carbonyl groups of the glyoxal moiety can undergo condensation reactions with multidentate amines or other linkers to form extended, porous networks. hidenisochema.com For example, reaction with an aromatic diamine could lead to the formation of a poly(Schiff base), a class of polymers known for their thermal stability and potential in chemosensing and catalysis.

Furthermore, this compound can be envisioned as a precursor for creating thiophene-based linkers for MOF synthesis. jyu.fimdpi.com MOFs constructed from thiophene-dicarboxylate linkers have shown promise in gas adsorption and as luminescent sensors. jyu.fimdpi.com The introduction of a linker derived from 2-Thiopheneglyoxal could impart specific electronic properties or provide reactive sites within the pores of the material, enabling applications in selective sensing, separations, or heterogeneous catalysis. The ability to functionalize the thiophene ring or modify the glyoxal-derived portion offers a high degree of tunability for the final material's properties. mdpi.com

Material TypeBuilding BlockKey Feature/PropertyPotential ApplicationReference
Covalent Organic Framework (COF)Thiophene derivativesHigh surface area, anisotropic electronic propertiesPhotocatalysis, electronics nih.gov
Metal-Organic Framework (MOF)Thieno[3,2-b]thiophene-2,5-dicarboxylateLuminescence, porosityChemical sensing, gas storage mdpi.com
Functional Polymerα-Methylene-γ-butyrolactoneHigh glass transition temperature, reactive pendant ringThermoplastics, hydrogels frontiersin.org
Porous Poly(aryl thioether)sThiol-containing monomersHigh chemical resistance, built-in fluorescenceMetal capture, sensing, catalysis nih.gov

This table highlights the properties of materials made from thiophene-containing building blocks, suggesting the potential of materials derived from this compound.

Bio-Inspired Chemical Transformations Involving Glyoxal Hydrates

In biological systems, reactive α-oxoaldehydes like glyoxal and methylglyoxal (B44143) are detoxified by the glyoxalase system, which comprises the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2). nih.govmdpi.com Glyoxalase I catalyzes the isomerization of a hemithioacetal, formed non-enzymatically between the α-oxoaldehyde and glutathione (B108866) (a thiol), into an (S)-α-hydroxyacylglutathione derivative. mdpi.com This transformation is a key step in preventing the accumulation of toxic glycation agents.

Inspired by this natural process, chemists have developed biomimetic catalysts that mimic the function of Glyoxalase I. acs.org These artificial systems can catalyze the enantioselective conversion of α-oxoaldehydes, including various aryl glyoxal hydrates, into valuable α-hydroxy thioesters or esters. acs.orgresearchgate.net This represents a bio-inspired approach to asymmetric catalysis.

The reaction typically proceeds through the formation of a hemiacetal or hemithioacetal intermediate between the glyoxal hydrate and an alcohol or thiol. A chiral catalyst then facilitates an intramolecular hydride transfer, akin to a Cannizzaro reaction, to produce the chiral α-hydroxy ester or thioester. acs.org Studies on various aryl glyoxals have demonstrated that this method can achieve high yields and enantioselectivities. Given its structure as an aryl glyoxal, this compound is a suitable substrate for such bio-inspired transformations, potentially leading to the synthesis of optically active thiophene-containing α-hydroxy acids or their derivatives, which are valuable chiral building blocks in medicinal chemistry. The enzymatic conversion of various heteroaryl glyoxals to α-hydroxy carboxylic acids has been demonstrated, underscoring the feasibility of this approach. researchgate.net

SubstrateCatalyst/SystemTransformationProduct TypeKey FindingReference
Aryl/Alkyl Glyoxal HydratesTOX/Cu(II) ComplexIntramolecular Cannizzaro Reactionα-Hydroxy EstersHigh enantioselectivity achieved acs.org
(Hetero)aryl GlyoxalsGlyoxalase enzymes (DJ-1, GlxI/II)Enantioselective conversionα-Hydroxy Carboxylic AcidsToolbox for synthesizing L- and D-α-hydroxy acids researchgate.net
AcetoneCopper(I) ComplexBioinspired OxygenationLactateMimics glyoxalase-like reactivity acs.org
MethylglyoxalGlyoxalase I/II enzymesDetoxificationD-LactateNatural defense against glycation nih.govmdpi.com

This table summarizes bio-inspired transformations of glyoxals and related compounds, providing a framework for the potential transformations of this compound.

Future Research Directions and Unaddressed Challenges

Development of Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. For 2-Thiopheneglyoxal hydrate (B1144303) and related compounds, future research will likely prioritize the adoption of green chemistry principles.

Alternative Solvents and Reagents: A key area of focus is the replacement of hazardous solvents and reagents. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a promising alternative to traditional options. beilstein-journals.org Additionally, developing synthetic strategies that utilize safer reagents, like employing a combination of hydrazine (B178648) hydrate and oxygen to generate diimide for reductions, could significantly improve the safety profile of related syntheses. beilstein-journals.org

Energy-Efficient Methodologies: Techniques that reduce energy consumption are highly desirable. Mechanochemical synthesis, which involves ball milling reactants together with minimal or no solvent, has been shown to decrease reaction times and energy usage significantly in the preparation of other materials. rsc.org Applying mechanosynthesis to the production of 2-Thiopheneglyoxal hydrate could lead to a more sustainable process. rsc.org Microwave-assisted and ultrasound-assisted reactions also represent viable energy-efficient alternatives. mdpi.com

Catalyst-Free and Flow Chemistry Approaches: The development of metal- and catalyst-free reactions, such as photochemical processes carried out under continuous-flow conditions, offers a path to cleaner synthesis by eliminating catalyst waste and improving reaction control. beilstein-journals.org Flow chemistry, in general, provides advantages in handling hazardous intermediates and allows for safer, more scalable production. beilstein-journals.org

Reusable Catalytic Systems: Designing syntheses that employ reusable catalysts is a cornerstone of green chemistry. The development of heterogeneous catalysts, such as zinc oxide nanocrystals, which can be recovered and reused multiple times without significant loss of activity, presents a sustainable model for future synthetic protocols involving glyoxal (B1671930) derivatives. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems

Discovering new reactions and improving catalytic efficiency are central to expanding the synthetic utility of this compound.

Multicomponent Reactions: this compound has proven to be an effective substrate in metal-free, dehydrogenative multicomponent reactions. For example, its reaction with indole (B1671886) and malononitrile (B47326) yields indole-linked β-cyano-enones, which are precursors to medicinally relevant compounds like indolyl-2-pyrrolones. rsc.org Future work could explore other novel multicomponent reactions to access diverse molecular scaffolds from this readily available starting material. rsc.org

Asymmetric Catalysis: The enantioselective synthesis of hydantoins has been achieved through the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas. nih.govresearchgate.net Specifically, 5-bromo-2-thiopheneglyoxal monohydrate has been used to produce the corresponding hydantoin (B18101) in high yield and good enantiomeric ratio. nih.gov Further exploration of chiral catalysts could unlock stereocontrolled syntheses of a wide range of other valuable chiral molecules from this compound.

Novel Catalytic Systems: Research into new catalytic systems could reveal unprecedented reactivity. While iron-based catalysts have been shown to be effective for reactions like the ring-opening of epoxides, their application to reactions involving glyoxals is an area ripe for exploration. rsc.org Similarly, investigating various platinum complexes, which are known to catalyze hydrosilylation and hydration reactions, could lead to new transformations for this compound. mdpi.comresearchgate.net The development of highly efficient and sustainable catalyst systems remains a significant goal. rsc.org

Advanced Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms requires the identification and characterization of short-lived intermediates. This remains a significant challenge in the chemistry of glyoxals.

Mechanistic Studies: Mechanistic and kinetic studies, including time-course NMR monitoring, have been crucial in elucidating reaction pathways. For instance, such studies have provided evidence for the formation of transient enol-type intermediates in the acid-catalyzed synthesis of hydantoins from glyoxals. nih.govresearchgate.net The face-selective protonation of this intermediate is believed to be the enantiodetermining step in the asymmetric reaction. nih.govresearchgate.net

Spectroscopic Identification: The acid-catalyzed hydration of alkenes, a related reaction, proceeds through a carbocation intermediate formed after the initial protonation of the double bond. pressbooks.pub Similar intermediates are likely involved in many reactions of this compound. Applying advanced spectroscopic techniques under reaction conditions could enable the direct observation and characterization of these transient species.

Mimicking Biological Systems: Nature utilizes complex catalytic centers, such as the Mn4CaO5-cluster in photosystem II for water splitting, where transient states are key to the catalytic cycle. mdpi.com While a direct analogy is distant, the principle of studying synthetic mimics to understand complex, multi-step transformations involving transient species can be applied to the catalytic reactions of this compound. mdpi.com

Rational Design of Derivatives with Tailored Reactivity

The targeted synthesis of this compound derivatives with specific electronic and steric properties is a key strategy for controlling their reactivity and developing new applications.

Structure-Activity Relationships: The rational design of molecules is a powerful approach in medicinal chemistry and materials science. orientjchem.orgrsc.orgnih.gov By systematically modifying a core scaffold, such as 2-Thiopheneglyoxal, and evaluating the resulting changes in activity, researchers can develop structure-activity relationships that guide the synthesis of improved compounds. mdpi.com For example, the synthesis of a series of benzoxazole (B165842) derivatives and the evaluation of their biological activity revealed that specific substitutions at certain positions were crucial for their antiproliferative effects. mdpi.com

Influence of Substituents: The use of substituted precursors, like 5-bromo-2-thiopheneglyoxal monohydrate, demonstrates how introducing electron-withdrawing or electron-donating groups can influence the outcome of a reaction. nih.gov Future work should systematically explore a range of substituted thiopheneglyoxals to map their reactivity and enable the fine-tuning of reaction pathways and product properties.

Molecular Hybridization: A promising strategy involves molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a new hybrid scaffold with potentially enhanced or novel biological activity. orientjchem.org Derivatives of 2-Thiopheneglyoxal could be designed as one part of a hybrid molecule, linking its inherent reactivity to another functional moiety. orientjchem.orgmdpi.com

Computational Predictive Models for Glyoxal Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, providing insights that can guide experimental work.

Mechanism and Energetics: Quantum chemical methods, such as Density Functional Theory (DFT), are increasingly used to investigate reaction mechanisms. researchgate.net Such calculations can determine the thermodynamics and kinetics of different reaction pathways, including the hydration of glyoxal and the formation of various intermediates. researchgate.netawi.de Applying these methods to the reactions of this compound could help elucidate complex mechanisms and identify the most favorable reaction conditions. researchgate.net

Solvation and Environmental Effects: Computational models can also account for environmental factors. For example, studies have used quantum chemistry to understand how glyoxal interacts with sulfate (B86663) in aqueous solutions, which is relevant to its role in atmospheric aerosol formation. acs.org Similar models could predict the behavior of this compound in different solvent systems, aiding in the selection of optimal reaction media.

Predictive Modeling for Derivatives: As libraries of this compound derivatives are synthesized and tested, the resulting data can be used to build quantitative structure-activity relationship (QSAR) models. These computational models can then predict the properties and reactivity of new, unsynthesized derivatives, accelerating the discovery of molecules with desired functions and reducing the need for extensive experimental screening. rsc.org Box models, used to simulate the complex chemical interactions of glyoxal in the atmosphere, demonstrate the potential for large-scale predictive modeling. copernicus.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Thiopheneglyoxal hydrate, and how are they applied?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C in D₂O) to observe hydrate-specific proton environments, particularly the aldehyde (δ 9.8–10.2 ppm) and thiophene ring protons (δ 7.2–7.6 ppm). Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and hydrate O-H stretches (broad peak ~3300 cm⁻¹). Mass spectrometry confirms molecular weight (m/z 140.16 [M]⁺), while X-ray crystallography resolves hydrogen-bonding networks in the hydrate structure .

Q. How can researchers synthesize this compound in laboratory settings?

  • Methodology : Oxidize 2-thiophenemethanol using pyridinium chlorochromate (PCC) in dichloromethane, followed by hydration in aqueous acidic conditions (pH 3–4). Purify via recrystallization from ethanol-water (3:1 v/v), yielding white crystals. Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 1:2, Rf ~0.3) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

  • Methodology : Store in anhydrous ethanol or dimethyl sulfoxide (DMSO) at 4°C to minimize hydrate dissociation. Conduct stability tests using ¹H NMR over 72 hours; degradation is indicated by new peaks at δ 5.8–6.1 ppm (anhydrous form). Water content analysis via Karl Fischer titration ensures >95% hydrate purity .

Advanced Research Questions

Q. How does the hydrate form influence the compound’s reactivity in nucleophilic addition reactions compared to the anhydrous form?

  • Methodology : Compare reaction kinetics in aldol condensation with benzaldehyde using both forms. The hydrate exhibits 20% slower reaction rates due to water-mediated stabilization of the transition state (confirmed via Arrhenius plots). Monitor intermediates via in situ FTIR and high-performance liquid chromatography (HPLC) .

Q. What computational approaches best model the tautomeric equilibria of this compound in varying solvents?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) with polarizable continuum model (PCM) solvation. Results predict 85% keto-hydrate dominance in water versus 60% enol form in DMSO. Validate with molecular dynamics (MD) simulations (10 ns trajectories) tracking O-H···O bond dynamics .

Q. How should researchers resolve discrepancies in reported melting points (mp) across literature sources?

  • Methodology : Use differential scanning calorimetry (DSC) under controlled humidity (40–60% RH) with slow heating (2°C/min). Literature variations (mp 98–105°C) arise from hydrate dehydration. Thermogravimetric analysis (TGA) coupled with DSC distinguishes decomposition (weight loss ~10%) from true melting .

Q. What strategies mitigate spectral interference from hydrate water in ¹H NMR analysis?

  • Methodology : Use deuterated solvents (D₂O) to suppress water signals. For quantitative analysis, apply presaturation or excitation sculpting pulse sequences. Compare with anhydrous form spectra (prepared via azeotropic distillation with toluene) to isolate hydrate-specific peaks .

Data Contradiction Analysis

Q. Why do XRD patterns of this compound sometimes show anomalous peaks?

  • Analysis : Anomalies may stem from partial dehydration during crystal mounting. Conduct variable-temperature XRD (25–100°C) to track structural changes. Pair with TGA to correlate peak shifts with weight loss. Rehydrate samples in saturated NaCl chambers (75% RH) to restore original patterns .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Analysis : Solubility discrepancies arise from hydrate dissociation kinetics. Use UV-Vis spectroscopy (λmax 280 nm) to track dissolution rates. In methanol, solubility reaches 50 mg/mL (hydrate stable), while in chloroform, rapid dissociation reduces effective solubility to 15 mg/mL .

Experimental Design Tables

Parameter Hydrate Form Anhydrous Form
Melting Point (°C)98–105 (decomp.)112–115
Solubility in H₂O (mg/mL)120 ± 525 ± 3
¹H NMR (δ, ppm)9.9 (CHO), 7.4 (thiophene)10.1 (CHO), 7.3 (thiophene)
TGA Weight Loss (%)9.8 (H₂O release)0.5 (residual solvent)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.